molecular formula C15H25NO5 B1404513 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid CAS No. 1160246-98-9

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

Cat. No. B1404513
CAS RN: 1160246-98-9
M. Wt: 299.36 g/mol
InChI Key: ITMBUXNOUOBFFK-UHFFFAOYSA-N
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Description

“9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid” is a chemical compound with the CAS Number: 2193061-43-5 . It has a molecular weight of 299.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-20-9-6-15)11(10-16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.37 . It’s a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound can serve as a precursor or intermediate for the synthesis of more complex molecules. Its structure, featuring a spirocyclic framework and a carboxylic acid moiety, makes it a valuable building block for creating diverse chemical entities. The tert-butoxycarbonyl (BOC) group is particularly useful as a protecting group for amines, which can be deprotected under mild acidic conditions .

Nanotechnology

Carboxylic acids play a crucial role in nanotechnology, particularly in the modification of surfaces of nanoparticles or nanostructures like carbon nanotubes and graphene . The carboxylic acid group of this compound can be used to attach various functional groups or molecules to the surface of nanoparticles, thereby altering their properties and making them suitable for a wide range of applications, including drug delivery systems and diagnostic tools.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-8-6-15(7-9-16)5-4-11(12(17)18)20-10-15/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMBUXNOUOBFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157155
Record name 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

CAS RN

1160246-98-9
Record name 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1,1-Dimethylethyl) 2-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Reactant of Route 3
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Reactant of Route 4
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
Reactant of Route 6
9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid

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